Field-Effect Mobility in Organic Thin-Film Transistors (OTFTs): Dodecyloxy vs. Octyloxy
In a direct comparison of dialkoxynaphthalene end-capped divinylbenzene semiconductors, the derivative synthesized from a 6-dodecyloxy precursor (BDDNVB) exhibited a 36% higher hole mobility than its octyloxy counterpart (BONVB) in OTFT devices [1]. This difference is attributed to the longer dodecyl chain promoting a more favorable molecular packing and crystallinity in the vacuum-evaporated film [1].
| Evidence Dimension | Hole Mobility |
|---|---|
| Target Compound Data | 0.015 cm²/V·s |
| Comparator Or Baseline | BONVB (synthesized from 6-octyloxy precursor): 0.011 cm²/V·s |
| Quantified Difference | 36% higher mobility for the dodecyloxy-based derivative |
| Conditions | Vacuum-evaporated OTFT device; as reported in Kim et al., 2012 |
Why This Matters
For researchers procuring materials for OTFT fabrication, the ~36% increase in charge carrier mobility directly translates to higher device performance, justifying the selection of the dodecyloxy building block over shorter-chain alternatives.
- [1] Kim, R., Yun, H.-J., Yi, M. H., Shin, S. C., Kwon, S.-K., & Kim, Y.-H. (2012). Chain Length Effect of Dialkoxynaphthalene End-Capped Divinylbenzene for OTFT. Bulletin of the Korean Chemical Society, 33(2), 420–425. https://doi.org/10.5012/bkcs.2012.33.2.420 View Source
